REACTION_CXSMILES
|
C(O)(C(F)(F)F)=O.[NH:8]1[C:12](=[O:13])[CH:11]=[CH:10][C:9]1=[O:14].CO[CH2:17][N:18]([CH2:24][C:25]1[CH:30]=[CH:29][CH:28]=[CH:27][CH:26]=1)[CH2:19][Si](C)(C)C>C(Cl)Cl>[CH2:24]([N:18]1[CH2:19][CH:10]2[C:9](=[O:14])[NH:8][C:12](=[O:13])[CH:11]2[CH2:17]1)[C:25]1[CH:30]=[CH:29][CH:28]=[CH:27][CH:26]=1
|
Name
|
|
Quantity
|
1.02 g
|
Type
|
reactant
|
Smiles
|
C(=O)(C(F)(F)F)O
|
Name
|
|
Quantity
|
10.22 g
|
Type
|
reactant
|
Smiles
|
N1C(C=CC1=O)=O
|
Name
|
|
Quantity
|
250 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Name
|
|
Quantity
|
29.99 g
|
Type
|
reactant
|
Smiles
|
COCN(C[Si](C)(C)C)CC1=CC=CC=C1
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was stirred at room temperature for another 5 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
evaporated in vacuo
|
Type
|
STIRRING
|
Details
|
The residue was stirred in the mixed solvent (EA: PE=3:7) at −10° C. for 1 h
|
Duration
|
1 h
|
Type
|
FILTRATION
|
Details
|
the mixture was filtered
|
Reaction Time |
5 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C1=CC=CC=C1)N1CC2C(C1)C(NC2=O)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 10.18 g | |
YIELD: PERCENTYIELD | 42% | |
YIELD: CALCULATEDPERCENTYIELD | 42% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
C(O)(C(F)(F)F)=O.[NH:8]1[C:12](=[O:13])[CH:11]=[CH:10][C:9]1=[O:14].CO[CH2:17][N:18]([CH2:24][C:25]1[CH:30]=[CH:29][CH:28]=[CH:27][CH:26]=1)[CH2:19][Si](C)(C)C>C(Cl)Cl>[CH2:24]([N:18]1[CH2:19][CH:10]2[C:9](=[O:14])[NH:8][C:12](=[O:13])[CH:11]2[CH2:17]1)[C:25]1[CH:30]=[CH:29][CH:28]=[CH:27][CH:26]=1
|
Name
|
|
Quantity
|
1.02 g
|
Type
|
reactant
|
Smiles
|
C(=O)(C(F)(F)F)O
|
Name
|
|
Quantity
|
10.22 g
|
Type
|
reactant
|
Smiles
|
N1C(C=CC1=O)=O
|
Name
|
|
Quantity
|
250 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Name
|
|
Quantity
|
29.99 g
|
Type
|
reactant
|
Smiles
|
COCN(C[Si](C)(C)C)CC1=CC=CC=C1
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was stirred at room temperature for another 5 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
evaporated in vacuo
|
Type
|
STIRRING
|
Details
|
The residue was stirred in the mixed solvent (EA: PE=3:7) at −10° C. for 1 h
|
Duration
|
1 h
|
Type
|
FILTRATION
|
Details
|
the mixture was filtered
|
Reaction Time |
5 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C1=CC=CC=C1)N1CC2C(C1)C(NC2=O)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 10.18 g | |
YIELD: PERCENTYIELD | 42% | |
YIELD: CALCULATEDPERCENTYIELD | 42% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |